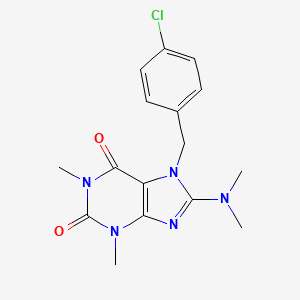

7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of purine derivatives, including 7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, involves complex chemical processes designed to introduce specific substituents at targeted positions on the purine ring system. These processes often employ strategic use of protective groups, nucleophilic substitution reactions, and controlled conditions to achieve high yields of the desired product (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a purine-2,6-dione backbone with specific substituents that confer unique chemical properties. The inclusion of a 4-chlorobenzyl group and a dimethylamino group at the 7 and 8 positions, respectively, influences the compound's molecular geometry, electronic distribution, and potential interaction with biological targets. Detailed structural analysis can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the identity and purity of the synthesized compound.

Chemical Reactions and Properties

Purine derivatives, including this compound, participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions may involve substitutions at available reactive sites, addition reactions, and interactions with nucleophiles and electrophiles. The specific chemical reactions and properties of 7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be explored to understand its reactivity and potential applications in chemical synthesis and drug design (Khaliullin & Shabalina, 2020).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Discovery

Research on heterocyclic compounds such as purine derivatives has been extensive due to their significant role in medicinal chemistry. These compounds are foundational in the development of new therapeutic agents, with applications ranging from antimicrobial to anticancer activities. For instance, studies on sulfa drug analogs, including N-sulfonyl aminated azines, have highlighted their potential in treating neurological disorders such as epilepsy and schizophrenia, owing to their action as competitive AMPA receptor antagonists (Elgemeie et al., 2019).

Analytical Techniques for Heterocyclic Compounds

Analytical methods play a crucial role in the characterization and quantification of purine derivatives. The development of specific and sensitive high-performance thin-layer chromatography (HPTLC) assay methods, for example, has been reported for the determination of linagliptin, a purine-based drug, in tablet dosage form. Such analytical techniques are essential for ensuring the quality and stability of pharmaceutical compounds, supporting both research and clinical applications (Rode & Tajne, 2021).

Bioactive Heterocycles in Medicinal Chemistry

The bioactivity of heterocyclic compounds, including furanyl- or thienyl-substituted nucleobases and nucleosides, demonstrates the versatility of purine and pyrimidine analogs in drug design. These compounds have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, showcasing the broad therapeutic potential of heterocyclic chemistry (Ostrowski, 2022).

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJVMIFKHQERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)